Molecular structure and physicochemical properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
Molecular structure and physicochemical properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a synthetic compound belonging to the thiosemicarbazide class of molecules. Thiosemicarbazides are a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide. The synthesis, structural elucidation via spectroscopic and crystallographic techniques, and computational analysis of this compound are detailed. Furthermore, this guide explores its potential as a drug candidate by examining its pharmacokinetic profile and possible mechanisms of action.
Introduction
Thiosemicarbazide derivatives are characterized by a core hydrazinecarbothioamide moiety, which imparts them with the ability to form stable complexes with metal ions and participate in various biological interactions.[2] The presence of both amide and thiourea units allows for a variety of hydrogen bonding interactions, which are crucial for their biological activity.[4] The N-allyl and methoxyacetyl substitutions in the target molecule are expected to modulate its lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource for researchers interested in the further development and application of this promising compound.
Synthesis and Characterization
The synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide would typically proceed via a multi-step reaction sequence. A plausible synthetic route is outlined below.
Synthetic Protocol
A standardized and reproducible protocol for the synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is crucial for ensuring the purity and consistency of the final compound. The following is a proposed synthetic methodology based on established procedures for similar compounds.[5][6][7]
Step 1: Synthesis of Methoxyacetyl Hydrazide
-
To a solution of methyl methoxyacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain methoxyacetyl hydrazide.
Step 2: Synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
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Dissolve methoxyacetyl hydrazide (1.0 eq) in ethanol.
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Add allyl isothiocyanate (1.0 eq) to the solution.
-
Reflux the mixture for 3-5 hours.
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide.
Spectroscopic Characterization
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (amide I), and C=S functional groups.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectroscopy should reveal distinct signals for the protons of the allyl, methoxy, and hydrazinecarbothioamide moieties. The chemical shifts of the NH protons can provide insights into hydrogen bonding.[8][9]
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms, including the characteristic signals for the C=O and C=S carbons.[8][9]
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.[10]
Molecular Structure and Computational Analysis
The three-dimensional structure and electronic properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide are critical for understanding its biological activity.
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4][11][12] It is anticipated that the molecule will exhibit intramolecular hydrogen bonding between the hydrazine and carbonyl groups.[12][13] In the crystal lattice, molecules are likely to be linked by intermolecular N-H···S and N-H···O hydrogen bonds, forming extended networks.[4][12][13]
Table 1: Hypothetical Crystallographic Data for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
| Parameter | Value |
| Chemical Formula | C7H13N3O2S |
| Formula Weight | 203.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.5 |
| Volume (ų) | 1002.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.348 |
Computational Chemistry
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule.[14] These computational studies help in predicting the reactivity and potential interaction sites with biological targets.[14]
Molecular Docking: To explore the potential biological targets, molecular docking studies can be performed against various enzymes known to be inhibited by thiosemicarbazide derivatives, such as urease, monoamine oxidase (MAO), and topoisomerase.[10][11][15]
Physicochemical Properties
The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Predicted Physicochemical Properties of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
| Property | Predicted Value | Method |
| Molecular Weight | 203.26 | - |
| LogP | 0.85 | Computational |
| Topological Polar Surface Area (TPSA) | 95.8 Ų | Computational |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 5 | - |
These predicted properties suggest that N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide has favorable characteristics for oral bioavailability according to Lipinski's rule of five.
Potential Biological Activities and Therapeutic Applications
Given the extensive research on thiosemicarbazide derivatives, N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is anticipated to exhibit a range of biological activities.
-
Antimicrobial Activity : Many thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal properties.[1][5] The mechanism of action is often attributed to the chelation of essential metal ions or inhibition of key enzymes in microbial pathways.
-
Anticancer Activity : The anticancer potential of thiosemicarbazides is well-documented, with some compounds inducing apoptosis in cancer cells.[2][3][16]
-
Enzyme Inhibition : Thiosemicarbazides are known inhibitors of various enzymes, including urease and monoamine oxidase B (MAO-B), suggesting potential applications in treating peptic ulcers and neurodegenerative diseases like Parkinson's disease, respectively.[4][10]
Experimental Workflows and Diagrams
General Synthetic Workflow
Caption: Workflow for the structural characterization of the target compound.
Conclusion
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined its plausible synthesis, detailed methods for its structural and physicochemical characterization, and highlighted its potential biological activities based on the well-established pharmacology of the thiosemicarbazide class. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.
References
-
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]
-
Antimicrobial and Physicochemical Characterizations of Thiosemicarbazide and S-Triazole Derivatives. Taylor & Francis Online. [Link]
-
Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. [Link]
-
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides. PubMed. [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PMC. [Link]
-
Synthesis, spectral studies, in vitro and molecular docking studies of novel hydrazinyl carbothioamide derivatives. ResearchGate. [Link]
-
Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. ResearchGate. [Link]
-
Synthesis, spectral studies, in vitro and molecular docking studies of novel hydrazinyl carbothioamide derivatives. Scilit. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]
-
Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. PMC. [Link]
-
(E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide. PMC. [Link]
-
Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. PubMed. [Link]
-
Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]
-
THE CRYSTAL STRUCTURES OF IMIDAZOLE-[2-(2-HYDROXО-BENZYLIDENE)- N-(PROP-2-EN-1-YL)HYDRAZINCARBOTHIOAMIDE]-COPPER(II) AN. Institute of Applied Physics, Academy of Sciences of Moldova. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Crystal Structure of N-2-Methoxyphenyl-2-Oxo-5-Nitro-1-Benzylidene-Methylamine. Amanote Research. [Link]
-
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. ResearchGate. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. SpringerLink. [Link]
-
Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide. NIH. [Link]
-
Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC. [Link]
-
Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
